molecular formula C14H14ClNO4S B2564401 6-chloro-3-(piperidine-1-sulfonyl)-2H-chromen-2-one CAS No. 950280-19-0

6-chloro-3-(piperidine-1-sulfonyl)-2H-chromen-2-one

Cat. No.: B2564401
CAS No.: 950280-19-0
M. Wt: 327.78
InChI Key: ISKQTOBJLIKELD-UHFFFAOYSA-N
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Description

Compounds with a chromen-2-one structure are a type of oxygen-containing heterocycle . They are often found in natural products and have been studied for their potential biological activities .


Synthesis Analysis

The synthesis of chromen-2-one derivatives often involves the cyclization of suitable precursors . Protodeboronation of boronic esters is a method that has been used in the synthesis of related compounds .


Molecular Structure Analysis

The chromen-2-one structure consists of a fused six-membered benzene ring and a five-membered lactone ring . The piperidin-1-ylsulfonyl group would be attached to the third carbon of the chromen-2-one structure.


Chemical Reactions Analysis

The reactivity of chromen-2-one derivatives can vary depending on the substituents present on the molecule . Protodeboronation reactions have been reported for related compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Chromen-2-one derivatives are generally stable compounds .

Scientific Research Applications

Synthesis and Chemical Properties

Synthetic Approaches and Derivatives : Research has demonstrated various synthetic pathways to create derivatives of chromen-2-one compounds, highlighting the versatility of these molecules in chemical synthesis. For example, chromen-3-yl derivatives have been synthesized through reactions involving 1,2,4-oxadiazole, piperidine, and morpholine, showcasing the chemical adaptability and potential for diverse applications (Rao et al., 2014).

Anticancer Activity : Some derivatives, starting with compounds like 1-[4-(piperidin-1-ylsulfonyl)phenyl]-ethanone, have been synthesized and evaluated for their anticancer activity, particularly against breast cancer cell lines (Bashandy et al., 2011). This indicates the potential therapeutic applications of these compounds in oncology research.

Antimicrobial and Antioxidant Activities

Antimicrobial Properties : Chromen-4H-ones and their derivatives have been synthesized and tested for antimicrobial activity, demonstrating significant potential in combating microbial infections. For instance, new hydroxy-3-pyrazolyl-4H-chromen-4-ones have been developed and shown to possess antimicrobial and antioxidant activities (Hatzade et al., 2008).

Antioxidant Potential : The antioxidant properties of certain chromene derivatives have been explored, with studies revealing that these compounds can serve as effective antioxidants. This suggests their use in preventing oxidative stress-related damage and diseases (Al-ayed, 2011).

Catalytic Applications

Nanomagnetic Reusable Catalysts : The functionalization of Fe3O4 nanoparticles with derivatives such as Piperidine-4-carboxylic acid (PPCA) has led to the creation of novel nanomagnetic catalysts like Fe3O4-SA-PPCA. These catalysts have shown efficiency in the synthesis of complex organic molecules, highlighting their potential in streamlining chemical synthesis processes (Ghorbani‐Choghamarani & Azadi, 2015).

Structural and Electronic Properties

Crystal Structure Analysis : The crystal structure and electronic properties of various anticonvulsant drugs featuring piperidine derivatives have been studied to understand their pharmacological potential better. These studies provide insights into the molecular interactions and stability of these compounds, which are crucial for designing effective therapeutic agents (Georges et al., 1989).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological target it interacts with. Without specific studies on the compound, it’s difficult to predict its mechanism of action .

Properties

IUPAC Name

6-chloro-3-piperidin-1-ylsulfonylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO4S/c15-11-4-5-12-10(8-11)9-13(14(17)20-12)21(18,19)16-6-2-1-3-7-16/h4-5,8-9H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKQTOBJLIKELD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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